molecular formula C21H15ClFN5O B2736715 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-43-7

1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736715
CAS No.: 1207027-43-7
M. Wt: 407.83
InChI Key: KKFDWOIDJGZJKY-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative with a carboxamide group at position 4, substituted at three key positions:

  • Position 1: 4-Chlorophenyl group, providing hydrophobic and electron-withdrawing properties.

The molecular formula is C₂₁H₁₅ClFN₅O, with a molecular weight of 407.83 g/mol (calculated from and analogous structures).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDWOIDJGZJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207027-43-7) is a member of the triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, antitrypanosomal, and potential anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClFN4OC_{18}H_{16}ClFN_4O with a molecular weight of approximately 407.8 g/mol. Its structure includes a triazole ring, which is significant for its biological activity. The presence of halogenated phenyl and pyridine groups contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study evaluating various triazole compounds reported that this compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 mg/mL
Pseudomonas aeruginosa10 mg/mL
Candida albicans10 mg/mL

The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antitrypanosomal Activity

The compound was also evaluated for its antitrypanosomal activity. In vitro studies showed that it possesses potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for the compound were significantly lower than those of standard treatments, suggesting a strong potential for therapeutic use.

Compound IC50 (µM)
This compound0.21
Benznidazole (standard)22.79

This indicates that the compound may be a promising candidate for further development in treating Chagas disease .

Case Studies

In a recent study involving the synthesis and evaluation of various triazole derivatives, it was found that modifications to the aromatic substituents significantly influenced their biological activities. The structure-activity relationship (SAR) analysis indicated that the presence of halogen atoms and electron-withdrawing groups enhanced antimicrobial potency .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:C18H16ClFN5O\text{C}_{18}\text{H}_{16}\text{ClF}\text{N}_5\text{O}This compound exhibits a molecular weight of approximately 364.8 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles have broad-spectrum antimicrobial activity. For instance, studies have shown that triazole compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its efficacy against resistant strains, showcasing potential as an alternative to traditional antibiotics.

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented. Recent studies have demonstrated that compounds similar to 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant fungicidal effects against pathogenic fungi such as Candida albicans and Aspergillus niger . This suggests its potential use in treating fungal infections.

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties. Research has indicated that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The specific compound may contribute to this area by targeting specific pathways involved in cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

A study conducted by Hassan et al. evaluated a series of triazole derivatives against E. coli and S. aureus. The findings revealed that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity .

CompoundMIC (µg/mL)Activity
Compound A0.5Effective against S. aureus
Compound B0.75Effective against E. coli

Case Study 2: Antifungal Activity

In another investigation, a triazole derivative was tested against several fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL .

Fungal StrainInhibition Zone (mm)Concentration (µg/mL)
Candida albicans1510
Aspergillus niger1210

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of the target compound with its analogs:

Compound Name & ID Reference Key Structural Differences Molecular Weight (g/mol) Biological Activity/Notes Source Evidence
1-(4-Chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Reference compound 407.83 Hypothesized kinase inhibition (based on pyridinyl and carboxamide motifs) N/A
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide 1-position: 4-fluorophenyl vs. 4-chlorophenyl 391.38 Improved solubility due to fluorine’s electronegativity; reduced steric bulk
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 5-position: CF₃ vs. pyridinyl; carboxamide linker modification 593.90 Potent c-Met inhibitor (IC₅₀ < 10 nM); induces apoptosis in multiple cancer cell lines
N-[(2-Fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1-position: 4-methylphenyl vs. 4-chlorophenyl 393.41 Enhanced metabolic stability (methyl group reduces oxidative degradation)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole core vs. triazole; additional dichlorophenyl group 471.76 Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM)

Key Insights from Structural Comparisons:

Substituent Effects at Position 1: Chlorophenyl (target compound) vs. Fluorine’s electronegativity enhances solubility and metabolic stability . Methylphenyl (): The methyl group improves lipophilicity (logP ↑), favoring blood-brain barrier penetration in neurological targets.

Heterocyclic Core Modifications :

  • Triazole vs. Pyrazole (): Triazoles exhibit superior metabolic stability due to reduced susceptibility to CYP450 oxidation compared to pyrazoles. However, pyrazole derivatives like the CB1 antagonist in show higher potency in receptor binding (IC₅₀ = 0.139 nM), likely due to conformational rigidity.

Position 5 Substitutions :

  • Pyridinyl (target compound) vs. CF₃ (): Pyridinyl enables π-π stacking with kinase ATP pockets (e.g., c-Met), while CF₃ enhances electron-withdrawing effects, increasing acidity of the carboxamide NH for stronger hydrogen bonding .

Carboxamide Linker Variations: 2-Fluorobenzyl (target compound) vs. thienopyrimidinyloxy-phenyl (): The latter introduces a bulky, planar heterocycle, improving selectivity for c-Met over related kinases but reducing oral bioavailability .

Q & A

Q. What synthetic strategies are employed for constructing the triazole core in this compound?

The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. Key steps include:

  • Preparation of an azide precursor (e.g., 4-chlorophenyl azide).
  • Reaction with a terminal alkyne (e.g., pyridin-3-yl acetylene) under Cu(I) catalysis.
  • Optimization of reaction conditions (e.g., solvent: DMSO or DCM, temperature: 25–60°C) to achieve >80% yield . Table 1: Catalytic Systems for Triazole Formation
CatalystSolventYield (%)Reference
CuIDMSO85
CuBrDCM72

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and regioselectivity of the triazole ring.
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₂₁H₁₅ClFN₅O).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) via reverse-phase columns .

Q. How does the 2-fluorobenzyl group influence solubility and reactivity?

The electron-withdrawing fluorine atom enhances metabolic stability and modulates lipophilicity (logP ~3.2). Solubility in polar aprotic solvents (e.g., DMSO) is improved compared to non-fluorinated analogs, facilitating in vitro assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

Discrepancies in IC₅₀ values (e.g., cancer vs. normal cells) require:

  • Dose-response validation: Replicate studies with standardized cell viability assays (e.g., MTT).
  • Pharmacokinetic profiling: Assess cellular uptake and efflux mechanisms (e.g., P-gp inhibition).
  • Statistical analysis: Use ANOVA to identify significant variability sources .

Q. What computational approaches predict binding modes to biological targets?

  • Molecular docking: Tools like AutoDock Vina simulate interactions with kinase domains (e.g., EGFR).
  • Molecular Dynamics (MD): Simulations (100 ns) evaluate binding stability and ligand-protein hydrogen bonding.
  • Free Energy Perturbation (FEP): Quantifies substituent effects on binding affinity (ΔΔG calculations) .

Q. How to design SAR studies for optimizing anticancer activity?

  • Systematic substitution: Replace the 4-chlorophenyl group with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups.
  • Bioisosteric replacement: Substitute pyridin-3-yl with quinoline to enhance π-π stacking.
  • In vivo validation: Test top candidates in xenograft models for tumor growth inhibition .

Q. What strategies resolve low yields in the final carboxamide coupling step?

  • Coupling reagents: Use EDC/HOBt instead of DCC to minimize side reactions.
  • Solvent optimization: Switch from THF to DMF for better solubility of intermediates.
  • Temperature control: Maintain 0–4°C during activation to prevent racemization .

Methodological Considerations

  • Contradiction Analysis: Use Bland-Altman plots to compare bioassay results across labs.
  • Synthetic Scale-up: Implement flow chemistry for reproducible triazole formation at >10 g scale .
  • Data Reproducibility: Share raw NMR/MS spectra via open-access platforms (e.g., Zenodo).

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